molecular formula C18H15N3O4S2 B2704396 3-methoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865181-94-8

3-methoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2704396
CAS No.: 865181-94-8
M. Wt: 401.46
InChI Key: UJDNGJOWCRGTOX-ZZEZOPTASA-N
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Description

3-methoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C18H15N3O4S2 and its molecular weight is 401.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

A class of benzamide derivatives, including structures similar to the compound , has been synthesized and evaluated for antimicrobial efficacy. These compounds have shown significant antibacterial and antifungal activities, highlighting their potential in addressing microbial infections. The studies emphasize the role of molecular structure in determining antimicrobial potency, where specific substitutions on the benzamide scaffold enhance activity against various pathogens (Priya et al., 2006).

Photodynamic Therapy Applications

Benzothiazole derivatives have been synthesized and characterized for their application in photodynamic therapy (PDT), a treatment modality for cancer. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Liquid Crystals and Materials Science

Benzothiazole-based compounds have been investigated for their properties as liquid crystals. A series of new calamitic liquid crystals, incorporating a benzothiazole core, were synthesized. These compounds exhibit enantiotropic nematic phases and smectic C phases, dependent on the length of the alkanoyloxy chain. Such materials have potential applications in displays and other electronic devices (Ha et al., 2010).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their effectiveness as corrosion inhibitors for carbon steel in acidic environments. These compounds show high inhibition efficiencies, providing a protective layer against corrosion. This application is crucial in extending the lifespan of metal structures and components in industrial settings (Hu et al., 2016).

Properties

IUPAC Name

3-methoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S2/c1-3-9-21-15-8-7-14(27(19,23)24)11-16(15)26-18(21)20-17(22)12-5-4-6-13(10-12)25-2/h1,4-8,10-11H,9H2,2H3,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDNGJOWCRGTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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